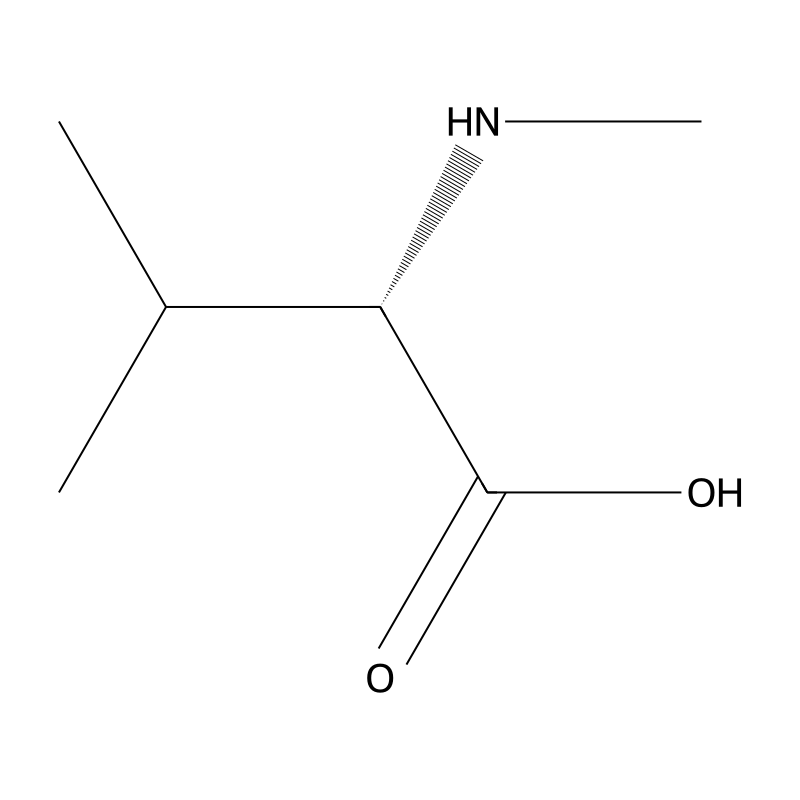

N-Methylvaline

Content Navigation

Peptide leads often fail due to rapid proteolytic degradation. N-Methylvaline (CAS 2480-23-1) introduces an N-methyl group to sterically block proteases, extending in-vivo half-life and locking bioactive conformation.

- Enhances metabolic stability by shielding the peptide bond from enzymatic cleavage.

- Imposes conformational constraints, favoring cis-amide bonds for improved receptor affinity.

- Essential precursor for total synthesis of Cyclosporin A and related cyclic peptides.

- Supplied with consistent quality for reliable peptide drug R&D and scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

N-Methylvaline is a non-proteinogenic α-amino acid derivative used as a specialized building block in peptide synthesis. Its primary procurement driver is the strategic incorporation of an N-methyl group onto the valine backbone. This modification is a key tool in medicinal chemistry to overcome the inherent limitations of natural peptides, such as low metabolic stability and poor cell permeability, by introducing steric hindrance and altering hydrogen bonding capacity. Consequently, N-Methylvaline is a critical precursor for developing peptide-based therapeutics with improved pharmacokinetic profiles and enhanced biological activity.

Research Fit

References

- [1] Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation. Angewandte Chemie International Edition, 47(14), 2595-2599.

- [2] Siano, A. S., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology.

- [20] Humpola, V., Spinelli, R., & Siano, A. S. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 699, 1-18.

- [21] Sharma, A., Kumar, V., & Kumar, V. (2018). N-methylation in amino acids and peptides: Scope and limitations. In Peptide and Peptidomimetic Therapeutics (pp. 1-32). CRC Press.

Substituting N-Methylvaline with its parent amino acid, L-valine, is functionally inadequate for most applications. The absence of the N-methyl group in L-valine restores the amide proton, eliminating the steric shield that protects the peptide bond from enzymatic cleavage and removing the conformational constraints critical for locking a peptide into its bioactive shape. This substitution negates the primary reasons for its use: enhancing proteolytic stability and controlling peptide backbone geometry. While other N-methylated amino acids exist, the specific steric bulk of N-Methylvaline's isopropyl side chain provides a unique conformational influence that cannot be replicated by analogs with different side chains, such as N-methylalanine or N-methylleucine, making it a non-interchangeable, design-specific precursor.

Substitution Risk

References

- [17] Boussard, G., Marraud, M., & Néel, J. (1981). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 17(4), 445-453.

- [20] Humpola, V., Spinelli, R., & Siano, A. S. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 699, 1-18.

Enhanced Proteolytic Resistance

Incorporating an N-methylated amino acid like N-Methylvaline fundamentally increases a peptide's resistance to enzymatic degradation. The N-methyl group provides a steric shield that physically blocks the approach of proteases to the adjacent peptide bond and disrupts the hydrogen-bonding network required for enzyme recognition. This modification can extend the in-vivo half-life of a peptide from minutes to several hours or even days, a critical factor for therapeutic viability. While specific degradation rates are sequence-dependent, the principle is a primary driver for procuring N-methylated precursors over their standard counterparts like L-valine.

| Evidence Dimension | Peptide Half-Life in Serum/Plasma |

| Target Compound Data | Incorporation of N-methylated amino acid leads to half-life of several hours to days. |

| Comparator Or Baseline | Unmodified peptide (containing L-Valine): Half-life of minutes to less than one hour. |

| Quantified Difference | Order-of-magnitude increase in metabolic stability. |

| Conditions | In vitro human serum stability assays or in vivo pharmacokinetic studies. |

This directly improves a peptide drug candidate's pharmacokinetic profile, reducing dosing frequency and increasing therapeutic efficacy.

SPPS Coupling Challenges

Coupling N-Methylvaline in SPPS is more demanding than its non-methylated analog due to the increased steric hindrance and lower nucleophilicity of the secondary amine. However, this challenge is overcome through the selection of appropriate high-reactivity coupling reagents. Reagents like HATU are highly effective, while HBTU and HCTU are less so. For particularly difficult couplings, such as onto another N-methylated residue, reagents like PyBroP or specialized protocols using pre-formed acid chlorides are utilized to achieve high yields. Procuring high-purity N-Methylvaline is therefore essential for workflows that have been optimized with these specific, potent coupling agents to ensure reproducible synthesis of the target N-methylated peptide.

| Evidence Dimension | Required Coupling Reagent Efficacy |

| Target Compound Data | Requires highly active coupling reagents like HATU, PyBroP, or BEP for efficient incorporation. |

| Comparator Or Baseline | Standard L-valine can be coupled efficiently with common, less expensive reagents like HBTU/HCTU. |

| Quantified Difference | Qualitative difference in required reagent class and reaction conditions (e.g., longer coupling times or double coupling may be needed). |

| Conditions | Fmoc-based Solid-Phase Peptide Synthesis (SPPS). |

A buyer must select N-Methylvaline with the knowledge that their synthesis process must accommodate more potent (and often more expensive) coupling reagents, making precursor quality critical to avoid failed syntheses.

Cyclosporin A Synthesis Building Block

N-Methylvaline is an essential, non-interchangeable component of the immunosuppressant drug Cyclosporin A and its numerous analogs. The total synthesis of Cyclosporin relies on the sequential coupling of its eleven constituent amino acids, seven of which are N-methylated, including N-Methylvaline at position 11. Synthetic strategies, whether in solution or solid-phase, explicitly require Fmoc-N-Methyl-L-valine as a starting material. Attempts to substitute this residue, for example with N-Methylleucine, result in a different analog with distinct properties, demonstrating that N-Methylvaline is specified by the molecular architecture and cannot be replaced by a generic substitute.

| Evidence Dimension | Component of Target Molecule |

| Target Compound Data | Required as the specific residue at position 11 of Cyclosporin A. |

| Comparator Or Baseline | Substitution with N-Methylleucine yields (MeLeu11)cyclosporin, a distinct molecular entity. |

| Quantified Difference | Results in a different final compound with potentially altered biological activity. |

| Conditions | Total synthesis of Cyclosporin and its analogs. |

For any research or manufacturing related to Cyclosporin, procuring this exact compound is a mandatory, non-negotiable requirement of the synthetic route.

Proteolytically Stable Peptide Therapeutics

N-Methylvaline is the correct choice when the primary goal is to design peptide drug candidates with extended in-vivo half-lives. Its incorporation sterically hinders protease enzymes, preventing rapid degradation in plasma and tissues, a critical step in converting a potent but unstable peptide lead into a viable therapeutic.

Cyclosporin-Class Immunosuppressant Synthesis

This compound is an indispensable precursor for the total synthesis of Cyclosporin A and related cyclic peptides. Researchers and manufacturers in this field must procure N-Methylvaline as it is a specified, non-substitutable building block in established synthetic routes to these important immunosuppressive agents.

Conformational Control in Peptide Design

Use N-Methylvaline to introduce specific conformational constraints into a peptide backbone. The N-methyl group restricts dihedral angle rotation and can favor cis-amide bonds, helping to pre-organize the peptide into its bioactive conformation for improved receptor affinity and selectivity, a key strategy in rational drug design.

Application Fit Matrix

References

- [4] Wenger, R. M. (1986). Synthesis of Ciclosporin and Analogues: Structural and Conformational Requirements for Immunosuppressive Activity. Progress in Allergy, 38, 46-64.

- [14] Yin, W. B., & Chooi, Y. H. (2018). Cyclosporine Biosynthesis in Tolypocladium inflatum Benefits Fungal Adaptation to the Environment. mBio, 9(5), e01669-18.

- [17] Boussard, G., Marraud, M., & Néel, J. (1981). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 17(4), 445-453.

- [20] Humpola, V., Spinelli, R., & Siano, A. S. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 699, 1-18.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

N-methyl-L-valine

Explore Compound Types